molecular formula C14H10BrN3O B12924501 9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 663620-46-0

9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12924501
CAS No.: 663620-46-0
M. Wt: 316.15 g/mol
InChI Key: ULZDIMUBUZUKOU-UHFFFAOYSA-N
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Description

9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromopyridine with a suitable methylated pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrido[1,2-a]pyrimidin-4-ones, N-oxides, and dehalogenated derivatives .

Scientific Research Applications

9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the core structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

663620-46-0

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

9-bromo-7-methyl-2-pyridin-4-ylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H10BrN3O/c1-9-6-11(15)14-17-12(7-13(19)18(14)8-9)10-2-4-16-5-3-10/h2-8H,1H3

InChI Key

ULZDIMUBUZUKOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)Br)C3=CC=NC=C3

Origin of Product

United States

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